2-(tert-Butyl)-6-methoxy-1H-indole

Description

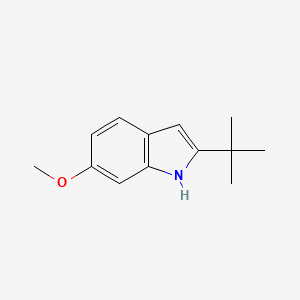

2-(tert-Butyl)-6-methoxy-1H-indole is an indole derivative featuring a tert-butyl group at position 2 and a methoxy group at position 6 of the indole ring. This compound is structurally distinct from other indole derivatives due to the unique positioning of these substituents, which may impact its reactivity, physicochemical properties, and applications in pharmaceutical or synthetic chemistry .

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

2-tert-butyl-6-methoxy-1H-indole |

InChI |

InChI=1S/C13H17NO/c1-13(2,3)12-7-9-5-6-10(15-4)8-11(9)14-12/h5-8,14H,1-4H3 |

InChI Key |

JPWXPIPRSPRMSB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures .

Chemical Reactions Analysis

Scientific Research Applications

2-(tert-Butyl)-6-methoxy-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in biological systems, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact mechanism may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Positioning

5-Methoxy-1H-indole

- Substituents : Methoxy group at position 5 (vs. position 6 in the target compound).

- Impact : The shift from position 5 to 6 alters electronic distribution and steric interactions. Position 5 methoxy derivatives are common in natural products, whereas position 6 substitution may affect binding affinity in receptor-targeted applications .

7-Methoxy-1H-indole-3-carboxylic Acid

- Substituents : Methoxy at position 7 and carboxylic acid at position 3.

- Impact: The carboxylic acid group introduces acidity (pKa ~4-5) and hydrogen-bonding capacity, contrasting with the non-acidic tert-butyl group in the target compound. This difference influences solubility (higher for carboxylic acids) and reactivity in coupling reactions .

tert-Butyl 6-methoxy-2-nitro-1H-indole-1-carboxylate

- Substituents : Nitro group at position 2 and carboxy-tert-butyl ester at position 1.

- Impact : The nitro group is strongly electron-withdrawing, reducing electron density at the indole ring compared to the electron-donating tert-butyl group. This difference may affect electrophilic substitution rates and stability under reducing conditions .

Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| 2-(tert-Butyl)-6-methoxy-1H-indole | Not reported | Not reported | tert-butyl, methoxy |

| 7-Methoxy-1H-indole-3-carboxylic Acid | 191.18 | 199–201 | methoxy, carboxylic acid |

| 5-Methoxy-1H-indole | 147.17 | Not reported | methoxy |

- Analysis : Carboxylic acid derivatives (e.g., 7-Methoxy-1H-indole-3-carboxylic acid) exhibit higher melting points due to intermolecular hydrogen bonding. The tert-butyl group in the target compound likely reduces crystallinity, lowering its melting point compared to polar analogues .

Stability and Functional Group Interactions

- tert-Butyl vs. Methyl Esters : tert-Butyl esters (e.g., in ) are more resistant to hydrolysis than methyl esters, enhancing stability under basic conditions. The methoxy group in the target compound, however, is stable under both acidic and basic conditions, favoring long-term storage .

- Nitro Group Effects : The nitro group in tert-Butyl 6-methoxy-2-nitro-1H-indole-1-carboxylate increases oxidative instability compared to the target compound, which lacks strong electron-withdrawing groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.